

Siponimod-D11: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Siponimod-D11	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Siponimod-D11**, a deuterated analog of Siponimod. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and by extension through its parent compound Siponimod, its mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. **Siponimod-D11** serves as a crucial internal standard for the quantitative analysis of Siponimod in biological matrices.

Core Chemical and Physical Data

Siponimod-D11 is a stable isotope-labeled version of Siponimod, where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification assays, as it is chemically identical to Siponimod but has a distinct molecular weight.

While there is some discrepancy across suppliers, the CAS number for **Siponimod-D11** is not consistently defined. Some sources list it as not available or provide the CAS number for the unlabeled parent compound, Siponimod (1230487-00-9)[1][2][3][4]. However, a specific CAS number of 2104759-32-0 has also been assigned[5]. Researchers are advised to verify the CAS number with their specific supplier.

Below is a summary of the key chemical data for **Siponimod-D11**.



Parameter	Value	References
Analyte Name	Siponimod-D11	[1]
Synonyms	(E)-1-(4-(1-(((4-(Cyclohexyl-d11)-3- (trifluoromethyl)benzyl)oxy)imi no)ethyl)-2- ethylbenzyl)azetidine-3- carboxylic Acid	[2][4][6]
Molecular Formula	C29H24D11F3N2O3	[2][4][5]
Molecular Weight	~527.7 g/mol	[2][3][4]
Unlabeled CAS Number	1230487-00-9	[1][2][4]
Appearance	Off-White to White Solid/Powder	[2][4]

Mechanism of Action and Signaling Pathway of Siponimod

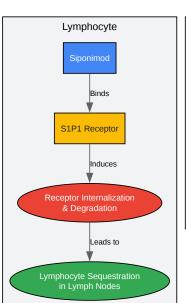
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors, S1P₁ and S1P₅[7]. Its mechanism of action is central to its therapeutic effects, primarily in the treatment of multiple sclerosis.

Siponimod acts as a functional antagonist of the S1P₁ receptor on lymphocytes[7]. This binding internalizes the receptors, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. The resulting sequestration of lymphocytes in the lymphoid tissues prevents their infiltration into the central nervous system (CNS), where they would otherwise contribute to inflammation and nerve damage[7].

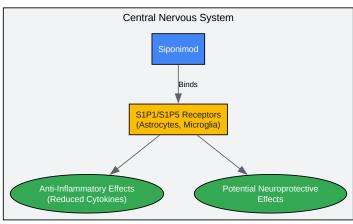
In addition to its effects on the immune system, Siponimod can cross the blood-brain barrier and may exert direct effects within the CNS by binding to S1P₁ and S1P₅ receptors on astrocytes and microglia[7][8]. Preclinical studies suggest this can attenuate the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17, and may also inhibit demyelination[7].



A simplified representation of Siponimod's signaling pathway is depicted below.



Siponimod Signaling Pathway



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Caption: Siponimod's dual mechanism of action on lymphocytes and CNS cells.

Pharmacokinetics of Siponimod

The pharmacokinetic profile of Siponimod has been well-characterized in healthy volunteers and patients with multiple sclerosis. Following oral administration, Siponimod is almost completely absorbed, reaching maximum plasma concentrations in approximately 4 hours[9]



[10]. It has a half-life of about 30 hours, and a complete washout is estimated to take around 7 to 10 days[7][9].

Siponimod is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 (79.3%) and CYP3A4 (18.5%)[9][10]. Genetic variations in the CYP2C9 enzyme can significantly impact the metabolism and clearance of Siponimod, necessitating genotype screening before treatment initiation[7][11].

The table below summarizes key pharmacokinetic parameters of Siponimod.

Parameter	Value	References
Time to Cmax (Tmax)	~4 hours	[9][10]
Half-life (t½)	~30 hours	[7][9]
Volume of Distribution (Vd)	124 L	[9][10]
Clearance (CL/F)	3.17 L/h	[9]
Primary Metabolism	CYP2C9 (79.3%), CYP3A4 (18.5%)	[9][10]

Experimental Protocols

Quantification of Siponimod in Biological Matrices using LC-MS/MS with Siponimod-D11 as an Internal Standard

This section outlines a general workflow for the quantification of Siponimod in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing **Siponimod-D11** as an internal standard.

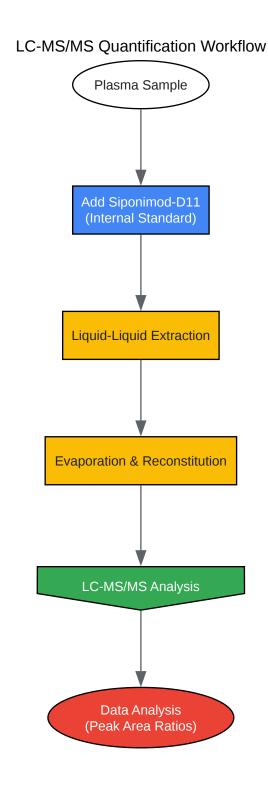
- Sample Preparation (Liquid-Liquid Extraction):
 - \circ To a 100 µL plasma sample, add 25 µL of **Siponimod-D11** internal standard working solution.
 - Vortex for 30 seconds.



- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - LC System: A standard HPLC or UPLC system.
 - Column: A C18 reverse-phase column (e.g., Waters C18, 150 x 4.6 mm, 5 μm) is often suitable[12][13].
 - Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g.,
 0.02M ammonium acetate with 1% formic acid) and an organic solvent (e.g., methanol or acetonitrile)[12][13].
 - Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - MRM Transitions: Monitor the specific mass transitions for Siponimod and Siponimod-D11. For Siponimod, the parent ion is m/z 517 and a common product ion is m/z 213[12]
 [13]. The parent ion for Siponimod-D11 will be correspondingly higher.

The workflow for this analytical method is illustrated in the diagram below.





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Caption: General workflow for Siponimod quantification using LC-MS/MS.



Synthesis of Siponimod

The synthesis of Siponimod is a multi-step process. A key intermediate in its synthesis is 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene[14]. A general synthetic approach involves the reaction of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde with azetidine-3-carboxylic acid, followed by a reduction step using a reagent like sodium triacetoxyborohydride[15]. Various synthetic routes have been developed to optimize yield and scalability[14][16]. Further details on specific reaction conditions can be found in the cited literature.

This technical guide provides a foundational understanding of **Siponimod-D11** and its application in the study of Siponimod. For more detailed information, researchers are encouraged to consult the referenced scientific literature.

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